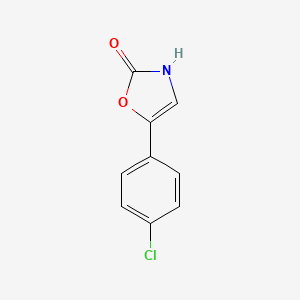
2(3H)-Oxazolone, 5-(4-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Oxazolone, 5-(4-chlorophenyl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzoic acid with various reagents to form the desired oxazolone ring. One common method includes the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . The reaction conditions often involve the use of solvents like methanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
2(3H)-Oxazolone, 5-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazolone ring, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, which can have different functional groups attached to the oxazolone ring or the 4-chlorophenyl group .
科学研究应用
2(3H)-Oxazolone, 5-(4-chlorophenyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
相似化合物的比较
2(3H)-Oxazolone, 5-(4-chlorophenyl)- can be compared with other similar compounds such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a 4-chlorophenyl group and has similar biological activities.
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide: Another compound with a 4-chlorophenyl group, used for its antimicrobial properties.
These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of 2(3H)-Oxazolone, 5-(4-chlorophenyl)-.
属性
CAS 编号 |
61416-43-1 |
|---|---|
分子式 |
C9H6ClNO2 |
分子量 |
195.60 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12) |
InChI 键 |
PGERYZWNJCOLOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CNC(=O)O2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


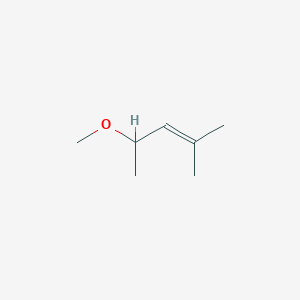
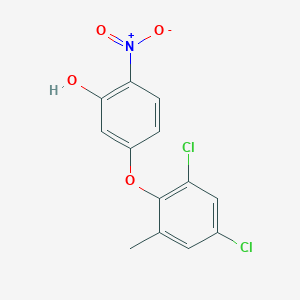
![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)

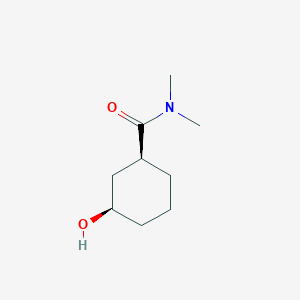

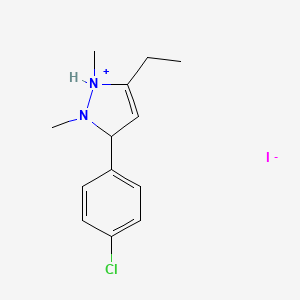
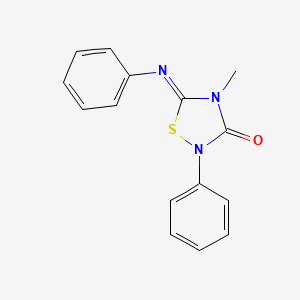
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
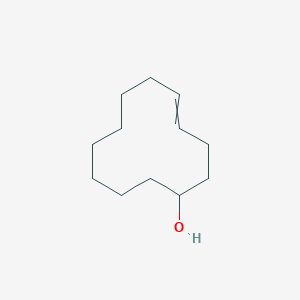
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
